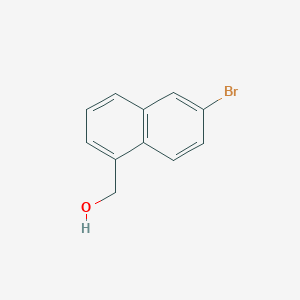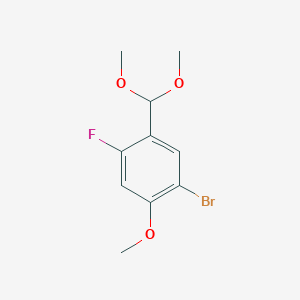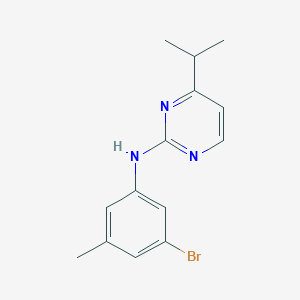
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylphenylamine and 4-propan-2-ylpyrimidine-2-amine as the primary starting materials.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the amine group of 3-bromo-5-methylphenylamine and the pyrimidine ring. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the functional groups on the phenyl or pyrimidine rings.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at 0-5°C.
Substitution: Nucleophiles like methylamine (CH3NH2) in ethanol (C2H5OH) at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-ol.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(3-substituted-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine
- N-(3-bromo-5-methylphenyl)-4-ethylpyrimidin-2-amine
- N-(3-bromo-5-methylphenyl)-4-isopropylpyrimidin-2-amine
Uniqueness
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is unique due to the specific substitution pattern on the phenyl and pyrimidine rings, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propan-2-yl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H16BrN3 |
|---|---|
Peso molecular |
306.20 g/mol |
Nombre IUPAC |
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16BrN3/c1-9(2)13-4-5-16-14(18-13)17-12-7-10(3)6-11(15)8-12/h4-9H,1-3H3,(H,16,17,18) |
Clave InChI |
WYTMZZPYUHQLKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)
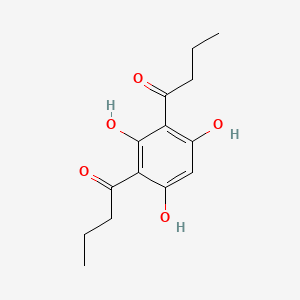
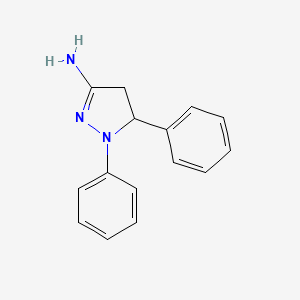
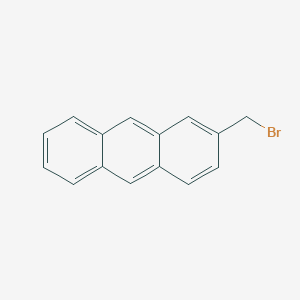
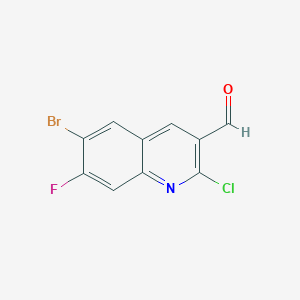
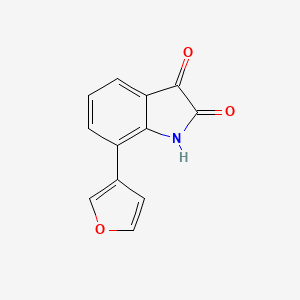

![9-(3,4-Dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8678914.png)
![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)

